molecular formula C23H15FN2O3S B2691675 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile CAS No. 1114656-12-0

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile

Cat. No.: B2691675
CAS No.: 1114656-12-0
M. Wt: 418.44
InChI Key: YTTMLKWFQBLKEU-UHFFFAOYSA-N
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Description

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile is a synthetic small molecule based on the 1,4-benzothiazine scaffold, a structure recognized for its diverse pharmacological potential in scientific research. This compound is furnished as a high-purity material strictly for laboratory research applications. Compounds within the 1,4-benzothiazine chemical class have been investigated for a range of biological activities. Published studies on related 1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives have explored their role as potential activators of ATP-sensitive potassium channels (K ATP ), which is a mechanism of interest for modulating insulin secretion and vascular tone . Furthermore, other research on 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives has demonstrated that these structures can possess significant in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as selected fungi species . The specific substitution pattern of this compound, featuring a 4-methylbenzoyl group and a benzonitrile moiety, suggests it is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in medicinal chemistry. Its primary utility lies in academic and pharmaceutical discovery research, where it can be used to probe biological pathways or as a building block for the synthesis of novel compounds. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O3S/c1-15-2-6-17(7-3-15)23(27)22-14-26(19-9-4-16(13-25)5-10-19)20-12-18(24)8-11-21(20)30(22,28)29/h2-12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTMLKWFQBLKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile (CAS Number: 1114656-12-0) is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C23H15FN2O3SC_{23}H_{15}FN_2O_3S with a molecular weight of 418.4 g/mol. Its structure includes a benzothiazine core, which is known for diverse biological activities.

Property Value
Molecular FormulaC23H15FN2O3S
Molecular Weight418.4 g/mol
CAS Number1114656-12-0

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that thiazine derivatives can possess significant cytotoxic effects against various cancer cell lines. The presence of substituents like the fluorine atom and the methylbenzoyl group may enhance these effects through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds in the benzothiazine class demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests potential interactions with bacterial enzymes or cell wall components.
  • Anticonvulsant Effects : Some derivatives within this chemical family have been tested for anticonvulsant activity, indicating a possible role in neuropharmacology.

Antitumor Activity

A study published in Molecules highlighted the structure-activity relationship (SAR) of benzothiazine derivatives. It was found that modifications at specific positions on the benzothiazine ring significantly influenced cytotoxicity against cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutics, suggesting its potential as an antitumor agent .

Antimicrobial Studies

Research conducted on related compounds indicated that the introduction of electron-withdrawing groups, such as fluorine, enhances antibacterial activity. In vitro assays showed that derivatives similar to this compound had effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Anticonvulsant Research

In a separate investigation focused on anticonvulsant properties, thiazole and benzothiazine derivatives were evaluated using the maximal electroshock seizure (MES) test in rodents. Compounds exhibiting similar structural features demonstrated significant protection against seizures, indicating potential therapeutic applications in epilepsy management .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights critical differences between the target compound and analogs:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Functional Groups
Target Compound 1,4-Benzothiazine 4-Methylbenzoyl Benzonitrile 1,1-Dioxido, F, CN
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 1,4-Benzothiazine Phenylmethanone 4-Butylphenyl 1,1-Dioxido, Butyl
Butyl 4-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate 1,4-Benzothiazine Cyano Butyl benzoate 1,1-Dioxido, CN, Ester
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine 1,4-Benzoxathiine Thiophen-2-yl Methoxy Oxathiine (S, O), No dioxido
4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one 1,4-Benzothiazin-3-one Benzimidazole-methyl N/A 3-Ketone, No dioxido

Key Observations :

  • Electron Effects: The 1,1-dioxido group in the target compound and analogs increases polarity compared to non-oxidized sulfur systems (e.g., benzoxathiine in ).
  • Lipophilicity : The 4-methylbenzoyl group in the target compound enhances lipophilicity relative to the butyl ester in or the benzimidazole in .
  • Biological/Material Relevance : The benzonitrile group may improve charge transport in OLED applications, as seen in TADF materials , whereas the butylphenyl group in could favor membrane permeability in pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile, and how is purity ensured?

  • Methodology : The compound is typically synthesized via multi-step reactions, including:

  • Step 1 : Formation of the benzothiazine core through cyclization of substituted aniline derivatives with sulfur-containing reagents.
  • Step 2 : Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
  • Step 3 : Fluorination at position 6 using fluorinating agents (e.g., Selectfluor) under controlled conditions.
  • Step 4 : Benzonitrile incorporation via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
    • Purity Assurance : Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (absence of extraneous peaks) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry (e.g., fluorination at C6, sulfone group at S1).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 449.08).
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereoelectronic effects (e.g., planarity of the benzothiazine ring) .

Advanced Research Questions

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound in anticancer research?

  • Experimental Design :

  • Analog Synthesis : Systematic substitution of the 4-methylbenzoyl group (e.g., replacing with 3,5-dimethoxyphenyl or 2,4-difluorophenyl) to assess steric/electronic effects .
  • In Vitro Assays : Cytotoxicity screening (e.g., IC50_{50} values against MCF-7, HeLa) combined with apoptosis markers (caspase-3/7 activation).
  • Target Identification : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using competitive binding assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Utilizes software (e.g., AutoDock Vina) to simulate binding to ATP-binding pockets (e.g., EGFR: PDB ID 1M17).
  • Molecular Dynamics (MD) : Assesses binding stability (RMSD < 2 Å over 100 ns simulations) and hydrogen-bond interactions (e.g., with Thr766 or Lys721).
  • QSAR Models : Relate substituent hydrophobicity (logP) or electronegativity (Hammett constants) to bioactivity .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Methodology :

  • Comparative Assays : Test the compound against isogenic cell lines (e.g., wild-type vs. multidrug-resistant bacteria) under standardized conditions.
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed pathways (e.g., oxidative stress vs. DNA repair).
  • Structural Analysis : Compare XRD data of analogs to correlate substituent orientation (e.g., para-methyl vs. meta-fluoro) with activity divergence .

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